4-(2-Aminocyclohexyl)butanoicacidhydrochloride
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Overview
Description
4-(2-Aminocyclohexyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is known for its unique structure, which includes a cyclohexyl ring and an amino group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride typically involves the reaction of cyclohexanone with a suitable amine, followed by a series of steps to introduce the butanoic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminocyclohexyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Aminocyclohexyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to changes in cellular activity and function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Aminocyclohexyl)butanoic acid hydrochloride include:
- 4-(2-Aminocyclohexyl)butanoic acid
- 4-(2-Aminocyclohexyl)butanoic acid methyl ester
- 4-(2-Aminocyclohexyl)butanoic acid ethyl ester
Uniqueness
What sets 4-(2-Aminocyclohexyl)butanoic acid hydrochloride apart from these similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are crucial.
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
4-(2-aminocyclohexyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h8-9H,1-7,11H2,(H,12,13);1H |
InChI Key |
MAKSOZANKXPXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCCC(=O)O)N.Cl |
Origin of Product |
United States |
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